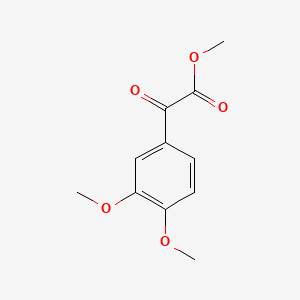

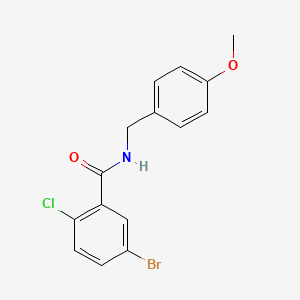

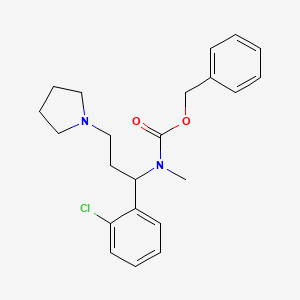

![molecular formula C14H11ClO2 B1608147 2-[2-(4-chlorophenyl)phenyl]acetic Acid CAS No. 669713-87-5](/img/structure/B1608147.png)

2-[2-(4-chlorophenyl)phenyl]acetic Acid

Overview

Description

“2-[2-(4-chlorophenyl)phenyl]acetic Acid” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” involves a process where the starting substance 1-[(4-Chloro phenyl) phenyl methyl] piperazine is reacted with methyl (2-chloroethoxy) acetate to give methyl-2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetate .

Molecular Structure Analysis

The molecular structure of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” is complex. The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” include a molecular weight of 170.59 . It is a solid at room temperature and has a melting point of 92-95°C .

Scientific Research Applications

Pharmaceutical Applications

This compound is used as a Pharmaceutical Secondary Standard . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .

Synthesis of Phenylacetoxy Cellulosics

2-Chlorophenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This could be useful in the development of new materials with unique properties.

Study of Aerobic Degradation

4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 . This research could contribute to our understanding of how certain bacteria can break down harmful substances.

Chemical Synthesis

The compound is used in the synthesis of 2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid . This process could be important in the production of new pharmaceuticals or other chemical products.

Quality Control Testing

As a Pharmaceutical Secondary Standard , it can be used in food and beverage quality control testing . This ensures the safety and quality of food and beverage products.

Calibration Requirements

It can also be used for other calibration requirements . This could be important in a variety of fields, from laboratory research to industrial manufacturing.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[2-(4-chlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAXYNGFODQXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362604 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-chlorophenyl)phenyl]acetic Acid | |

CAS RN |

669713-87-5 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

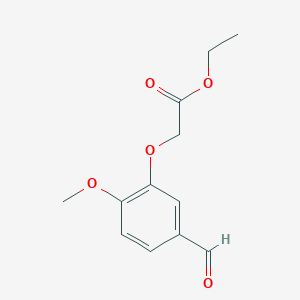

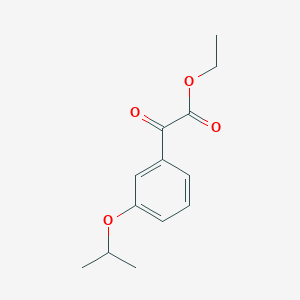

![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)

![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)